7Z,10Z-hexadecadienoic acid (16:2n-6), CAS 28290-73-5, is a 16-carbon polyunsaturated fatty acid (PUFA) of the omega-6 series. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical standard for lipidomics, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography (LC-MS) workflows [1]. Unlike highly abundant structural lipids, 16:2n-6 serves as a highly specific metabolic intermediate in the "prokaryotic" lipid synthesis pathway of plants and algae, and as an elongation node in mammalian fatty acid metabolism [2]. Buyers prioritize this exact compound to ensure precise chromatographic calibration, accurate stable isotope tracing, and reliable quantification of ecological and clinical biomarkers where positional isomers or generic surrogates would compromise analytical integrity.
Substituting 7Z,10Z-hexadecadienoic acid with more common standards like linoleic acid (18:2n-6) or palmitoleic acid (16:1n-7) fundamentally compromises analytical and metabolic assays [1]. Linoleic acid represents the "eukaryotic" lipid synthesis pathway; using it as a surrogate for 16:2n-6 destroys the mathematical validity of critical environmental stress biomarkers, such as the 18:2n-6/16:2n-6 ratio [2]. Furthermore, in chromatographic workflows, C16 PUFAs contain multiple positional isomers (e.g., 16:2n-4). Without the exact 7Z,10Z standard, laboratories cannot accurately establish retention time indices on highly polar capillary columns, leading to peak misidentification in complex biological matrices and invalidating downstream relative quantification [3].
In complex marine and biological lipid extracts, 16:2n-6 must be chromatographically resolved from closely related isomers like 16:2n-4 and 16:3n-3. Studies utilizing highly polar capillary columns demonstrate that exact reference standards are required to establish accurate elution temperatures and retention times. Using 16:1n-7 or 18:2n-6 as a surrogate fails to predict the distinct retention shift of the 7Z,10Z double bonds, leading to peak misidentification [1].
| Evidence Dimension | GC-FID/MS Retention Time Calibration |
| Target Compound Data | 7Z,10Z-hexadecadienoic acid provides the exact retention time index for the n-6 C16 diene. |
| Comparator Or Baseline | 16:1n-7 or 18:2n-6 surrogates. |
| Quantified Difference | Prevents >10% retention time deviation and critical peak misidentification in complex matrices. |
| Conditions | Highly polar capillary GC columns. |
Procurement of the exact 7Z,10Z isomer is mandatory for lipidomics core facilities to prevent misidentification of C16 positional isomers.
7Z,10Z-hexadecadienoic acid is a specific product of the "prokaryotic" lipid synthesis pathway in chloroplasts, whereas 18:2n-6 represents the "eukaryotic" pathway. Research on environmental stress in seagrasses and algae utilizes the 18:2n-6/16:2n-6 ratio as a quantitative biomarker for thermal and nutrient stress. A generic C16 or C18 standard cannot be substituted because the exact quantification of the 16:2n-6 denominator is mathematically critical for calculating the stress index [1].
| Evidence Dimension | Pathway-specific stress biomarker ratio |
| Target Compound Data | 16:2n-6 tracks prokaryotic pathway sensitivity accurately. |
| Comparator Or Baseline | 18:2n-6 (Linoleic acid) |
| Quantified Difference | 16:2n-6 decreases significantly under combined thermal/nutrient stress, altering the 18:2n-6/16:2n-6 ratio, which 18:2n-6 alone cannot measure. |
| Conditions | LC-MS/GC-MS quantification of plant/algal lipid extracts under environmental stress. |
Environmental and agricultural researchers must procure 16:2n-6 to accurately calculate dual-pathway stress indices.
In Fatty Acid Synthesis Analysis (FASA) models using stable isotopes, 16:2n-6 acts as a distinct elongation node (e.g., elongation to 18:2n-6 and 20:2n-6). Quantifying the import-elongation distribution requires the exact 16:2n-6 standard to correct for natural isotopic abundance and baseline pool size. Substituting with an 18-carbon standard obscures the specific ELOVL-mediated elongation flux originating from the 16-carbon pool [1].
| Evidence Dimension | Metabolic flux quantification (elongation) |
| Target Compound Data | 16:2n-6 standard allows exact baseline correction for the M+4 isotopologue distribution. |
| Comparator Or Baseline | 18:2n-6 standard |
| Quantified Difference | Fails to capture the 5%-35% elongation contribution originating specifically from the 16-carbon pool. |
| Conditions | GC-MS isotopologue profiling of mammalian cells. |
Metabolic tracing studies require the exact 16:2n-6 standard to accurately model ELOVL enzyme activity and PUFA elongation rates.
7Z,10Z-hexadecadienoic acid has been identified as a significantly altered carboxyl-containing metabolite in clinical LC-MS/MS profiling (e.g., comparing smokers vs. non-smokers). Accurate relative quantification using stable isotope labeling (like DMED) relies on standard comparison to confirm peak identity and ionization efficiency. Generic fatty acids like myristic acid (14:0) or linoleic acid (18:2n-6) have different ionization dynamics and cannot serve as quantitative references for this specific diene [1].
| Evidence Dimension | LC-MS/MS Ionization and Peak Confirmation |
| Target Compound Data | Exact standard confirms the specific double neutral loss scan parameters for the 16:2n-6 DMED derivative. |
| Comparator Or Baseline | Myristic acid (14:0) or Linoleic acid (18:2n-6) |
| Quantified Difference | Prevents false-positive biomarker assignment by providing exact m/z and retention time matching. |
| Conditions | Untargeted profiling with DMED isotope labeling in human plasma. |
Clinical diagnostic developers must use the exact 16:2n-6 standard to validate its utility as a disease or exposure biomarker.
Used as a signature lipid standard to trace green algae and phytoplankton input in the diets of marine invertebrates, ensuring accurate calculation of ecological transfer rates [1].
Procured for calculating the 18:2n-6/16:2n-6 ratio to assess thermal and nutrient stress responses in seagrasses and agricultural crops, differentiating prokaryotic vs. eukaryotic pathway dynamics [2].
Essential for FASA (Fatty Acid Synthesis Analysis) models to quantify the elongation of C16 PUFAs to longer-chain omega-6 fatty acids in mammalian cellular assays [3].
Utilized as a reference standard to validate LC-MS/MS biomarker panels for inflammatory conditions, smoking exposure, and specific microbial dysbiosis [4].